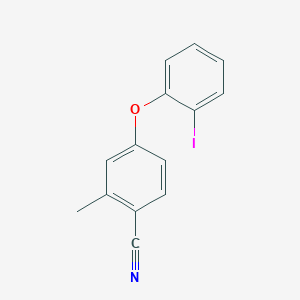

4-(2-Iodophenoxy)-2-methylbenzonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “4-(2-Iodophenoxy)-2-methylbenzonitrile” has been reported in several studies. For example, a derivative of reboxetine iodinated at position 2 of the phenoxy ring was synthesized in a halogen exchange reaction .Molecular Structure Analysis

The molecular formula of “4-(2-Iodophenoxy)-2-methylbenzenamine” is C13H12INO2, and its molecular weight is 341.14 .Physical And Chemical Properties Analysis

The compound “4-(2-Iodophenoxy)-2-methylbenzenamine” has a predicted boiling point of 391.4±37.0 °C and a predicted density of 1.637±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications

Environmental Fate and Behavior of Phenolic Compounds

Research into the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid (similar in structural relevance to phenolic compounds like 4-(2-Iodophenoxy)-2-methylbenzonitrile), shows that despite wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in aquatic environments. Their presence underscores the need for continued research into the environmental fate of phenolic compounds, including potential for bioaccumulation and transformation into more stable or toxic by-products through reactions such as chlorination (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant and Health-Related Applications

Studies on polyphenolic compounds, including phenolic acids and flavonoids, have highlighted their significant antioxidant properties. These compounds are abundant in the Mediterranean diet and have been associated with various health benefits, including protective roles against oxidative stress and potential therapeutic effects in metabolic and cardiovascular diseases. This suggests a research avenue for 4-(2-Iodophenoxy)-2-methylbenzonitrile if it exhibits similar antioxidant properties (Leopoldini, Russo, & Toscano, 2011).

Water Treatment and Environmental Remediation

The review of adsorption techniques for water treatment applications, specifically targeting phenol and its derivatives, highlights the potential of synthetic resins and low-cost natural adsorbents. Given the structural similarity, 4-(2-Iodophenoxy)-2-methylbenzonitrile could be a subject for similar studies, especially regarding its removal from contaminated water or its role in designing effective adsorbents (Lin & Juang, 2009).

Molecular Biology and Gene Expression Studies

Research trends indicate a focus on molecular biology and gene expression, especially concerning the toxicology and mutagenicity of herbicides like 2,4-D. This direction suggests a potential area for studying 4-(2-Iodophenoxy)-2-methylbenzonitrile, particularly its effects at the molecular level, including any genotoxic or mutagenic capabilities (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Iodophenoxy)-2-methylbenzonitrile is the Dopamine Transporter (DAT) . DAT is a solute carrier family 6 member 3, also known as Sodium-dependent dopamine transporter, DAT1, or DA transporter . It plays a crucial role in terminating the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .

Biochemical Pathways

The compound affects the dopamine reuptake system by interacting with the Dopamine Transporter . This can influence various biochemical pathways downstream, particularly those involving dopamine signaling. Dopamine is a critical neurotransmitter involved in several functions, including motor control, reward, and reinforcement.

Result of Action

The molecular and cellular effects of the compound’s action would primarily involve changes in dopamine signaling due to its interaction with the Dopamine Transporter . This could potentially influence various physiological processes, including motor control and reward mechanisms.

properties

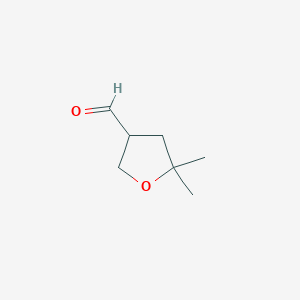

IUPAC Name |

4-(2-iodophenoxy)-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO/c1-10-8-12(7-6-11(10)9-16)17-14-5-3-2-4-13(14)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYUHDFZXPQJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Iodophenoxy)-2-methylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)